molecular formula C14H9FN2O2S B1298830 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 618382-80-2

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1298830
M. Wt: 288.3 g/mol
InChI Key: MSFMKNFGWZDNOE-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a fluorophenyl group and a thiophenyl group suggests that the compound may exhibit interesting chemical and biological properties, such as antimicrobial activity or potential use in nonlinear optics .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, including techniques like the Gewald synthesis and the Vilsmeier-Haack reaction. For instance, Schiff bases have been synthesized using a similar amino thiophene derivative and pyrazole-4-carboxaldehyde derivatives . Another related compound, a pyrazolo[1,5-a]pyrimidine derivative, was synthesized by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid intermediate . These methods indicate that the synthesis of pyrazole derivatives is versatile and can be tailored to introduce various substituents, which may include the synthesis of 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction, FT-IR, NMR, and mass spectrometry. These studies reveal that the geometrical parameters of such molecules are often in agreement with theoretical calculations, and the stability of the molecules can be attributed to hyper-conjugative interactions and charge delocalization . The presence of electronegative groups like fluorine can influence the reactivity of the molecule, making certain regions more prone to electrophilic or nucleophilic attack .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The fluorine atom and other substituents like the carbonyl group can play crucial roles in the binding and reactivity of the molecule. For example, molecular docking studies suggest that certain pyrazole derivatives might exhibit inhibitory activity against enzymes like TPII, indicating potential anti-neoplastic properties . The reactivity of these compounds can be further explored to understand their potential in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like fluorine can affect the lipophilicity and bioavailability of these compounds . The photophysical properties, such as absorption and emission spectra, can be altered by different substituents on the pyrazoline ring, which can be useful for applications in fluorescence imaging or as pH probes . Additionally, the first hyperpolarizability of these compounds suggests a role in nonlinear optics, which could be explored for the development of new optical materials .

Scientific Research Applications

Overview of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole derivatives, like 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, are significant in the realm of heterocyclic chemistry due to their diverse biological activities and potential in drug development. The chemistry of pyrazole derivatives is rich and varied, enabling the synthesis of a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and others. These compounds are valuable building blocks in the synthesis of heterocyclic compounds and dyes, highlighting their importance in both medicinal chemistry and material science (Gomaa & Ali, 2020).

Synthesis and Biological Applications

The synthesis of pyrazole carboxylic acid derivatives and their biological applications are of great interest. These compounds exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Their synthetic versatility and biological activity make them crucial scaffolds in heterocyclic compounds, serving as a foundation for the development of new therapeutics (Cetin, 2020).

Contribution to Anticancer Agent Development

Knoevenagel condensation products, including pyrazole derivatives, are pivotal in the development of anticancer agents. These compounds have shown remarkable activity against various cancer targets, indicating the significance of pyrazole derivatives in drug discovery and development for cancer treatment. The synthesis and functionalization of these compounds are crucial for understanding their mechanism of action and improving their efficacy as anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Fluorinated Compounds in Environmental and Health Sciences

Fluorinated compounds, such as 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, play a significant role in environmental and health sciences. Their unique properties, such as environmental persistence and potential biological activity, make them subjects of research in understanding their impact on health and the environment. The study of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids contributes to the assessment of their safety and environmental risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)17-12(14(18)19)8-11(16-17)13-2-1-7-20-13/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFMKNFGWZDNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355654
Record name 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

CAS RN

618382-80-2
Record name 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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